Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester
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Overview
Description
Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[420]oct-7-yl ester is a complex organic compound with a unique structure
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and carbonyl groups can form hydrogen bonds with proteins, affecting their structure and function. The ester and amide groups can also interact with enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other benzenepropanoic acid derivatives with different functional groups. For example:
Properties
Molecular Formula |
C43H51NO14 |
---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
[(1S,3R,4S,7R,11S,13R)-4-acetyloxy-1,13-dihydroxy-16-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25?,27-,28+,29?,30?,31-,33?,34+,35?,41+,42+,43+/m0/s1 |
InChI Key |
YIMIGTNUBJPFFC-SBRLWLOXSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H](C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
Origin of Product |
United States |
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